molecular formula C18H17ClO B8552707 4-(4-Chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene

4-(4-Chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene

Cat. No.: B8552707
M. Wt: 284.8 g/mol
InChI Key: KOUNGAPGPJFCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C18H17ClO and its molecular weight is 284.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H17ClO

Molecular Weight

284.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C18H17ClO/c1-12-9-14-11-16(20-2)7-8-17(14)18(10-12)13-3-5-15(19)6-4-13/h3-8,10-12H,9H2,1-2H3

InChI Key

KOUNGAPGPJFCMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (9.88 g, 30.7 mmol), 4-chlorophenylboronic acid (6.23 g, 39.9 mmol) and K2CO3 (12.7 g, 91.9 mmol) were combined in a mixture of toluene/ethanol/water (80 mL/40 mL/40 mL) at room temperature in a heavy walled pressure flask. Following sparging of the mixture with Ar for 30 minutes, PdCl2(dppf) (1.12 g, 1.53 mmol) was added in one portion and the flask was sealed and heated to 50° C. for 2.5 h. After returning to room temperature, the layers were separated and the aqueous layer was extracted with EtOAc and Hex (2×50 mL each). The combined organics were washed with brine, filtered through a pad of Celite, and dried over anhydrous MgSO4. The resulting solution was absorbed on silica gel in vacuo and purified via Yamazen column chromatography (0-15% EtOAc/Hex) to provide 7.7 g (88%) of the title compound as an amorphous white solid. 1H-NMR: 400 MHz, (CDCl3) δ: 7.32 (d, J=8 Hz, 2H); 7.26 (d, J=8 Hz, 2H); 6.87 (d, J=8.4 Hz, 1H); 6.57 (d, J=2.8 Hz, 1H); 6.62 (dd, J=8.4, 2.8 Hz, 1H); 5.74 (d, J=2.8 Hz, 1H); 3.79 (s, 3H); 2.81 (ABq, J=20.8, 12.4 Hz, 1H); 2.60 (m, 1H); 2.59 (ABq, J=8.4, 2.8 Hz, 1H); 1.14 (d, J=6.4 Hz, 3H).
Name
6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
toluene ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Yield
88%

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